molecular formula C16H22ClN3O B5310485 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE

Cat. No.: B5310485
M. Wt: 307.82 g/mol
InChI Key: FYJMIAAXVNQAHQ-UHFFFAOYSA-N
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Description

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals. The presence of the piperazine ring often enhances the pharmacokinetic properties of a drug, making it a valuable component in medicinal chemistry .

Properties

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c17-14-3-1-2-13(10-14)11-19-6-8-20(9-7-19)12-16(21)18-15-4-5-15/h1-3,10,15H,4-9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJMIAAXVNQAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE typically involves multiple steps. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is also common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique pharmacokinetic properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.